molecular formula C18H14O4 B092793 1,2-Diacetoxyphenanthrene CAS No. 19551-05-4

1,2-Diacetoxyphenanthrene

Cat. No.: B092793
CAS No.: 19551-05-4
M. Wt: 294.3 g/mol
InChI Key: BDBLFRQQQPJEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

S-adenosylhomocysteine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include adenosylhomocysteinase for hydrolysis and various methyltransferases for methylation reactions. The major products formed from these reactions are homocysteine and adenosine .

Mechanism of Action

S-adenosylhomocysteine exerts its effects primarily through its role in the methylation cycle. It is formed as a byproduct of methylation reactions involving S-adenosylmethionine. The compound inhibits methyltransferases, thereby regulating the methylation of DNA, RNA, proteins, and other molecules . The molecular targets and pathways involved include various methyltransferases and the methionine cycle .

Properties

CAS No.

19551-05-4

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(1-acetyloxyphenanthren-2-yl) acetate

InChI

InChI=1S/C18H14O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10H,1-2H3

InChI Key

BDBLFRQQQPJEGP-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C

Synonyms

1,2-Diacetoxyphenanthrene

Origin of Product

United States

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